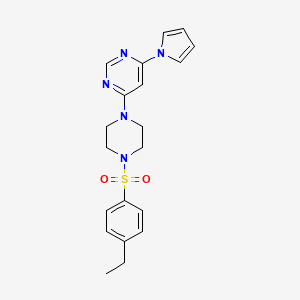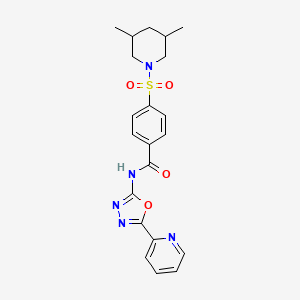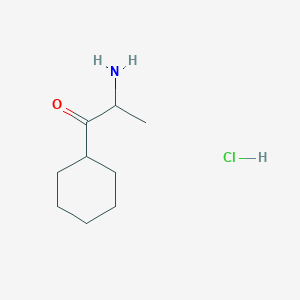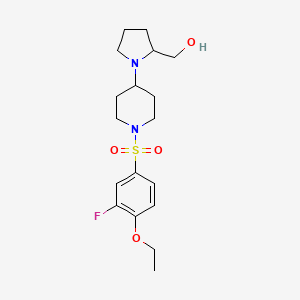![molecular formula C17H18ClN3O3 B2919047 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone CAS No. 2380170-81-8](/img/structure/B2919047.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of cytokines, which play a crucial role in immune responses. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone inhibits JAK3, which is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone reduces the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17 in preclinical studies. In clinical trials, it has been shown to reduce the levels of C-reactive protein (CRP), a marker of inflammation, in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit cytokine signaling. However, it also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, including:
1. Further studies on the mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone and its effects on the immune system.
2. Development of new JAK inhibitors with improved selectivity and efficacy.
3. Investigation of the potential of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
4. Studies on the long-term safety and efficacy of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone in patients with autoimmune diseases.
In conclusion, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminopropane to form the corresponding diamide. The diamide is then reacted with epichlorohydrin to form a chlorohydrin intermediate, which is subsequently reacted with 4-hydroxypiperidine to form the desired product.
Aplicaciones Científicas De Investigación
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in ameliorating the symptoms of rheumatoid arthritis and psoriasis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function.
Propiedades
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPBMFQDIQUCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)
![(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile](/img/structure/B2918978.png)


![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)


![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)